Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is particularly interesting because it combines the pyrazole ring with an amino group and a butanoate ester, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazoles and their derivatives.
Scientific Research Applications
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: This compound lacks the butanoate ester group, making it less versatile in synthetic applications.
4-Amino-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester, which affects its reactivity and solubility.
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: This compound has a different heterocyclic core (indazole) and is used as a synthetic cannabinoid receptor agonist.
The uniqueness of this compound lies in its combination of the pyrazole ring, amino group, and butanoate ester, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 4-(3-aminopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)3-2-5-11-6-4-7(9)10-11/h4,6H,2-3,5H2,1H3,(H2,9,10) |
InChI Key |
PBUKPHOMFLEWDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C=CC(=N1)N |
Origin of Product |
United States |
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